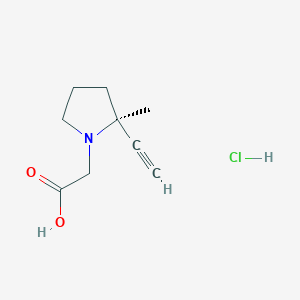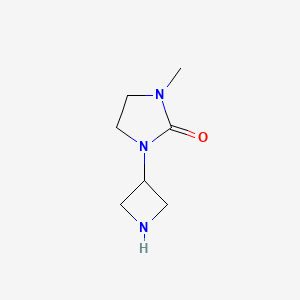
3-Amino-4-mercaptobenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-mercaptobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . It is known for its unique structure, which includes an amino group, a mercapto group, and a carboxylic acid group. This compound is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-mercaptobenzoic acid hydrochloride typically involves the reduction of 4-chloro-3-nitrobenzoic acid. One common method includes suspending 4-chloro-3-nitrobenzoic acid in water and adding it to an aqueous solution of sodium sulfide. The reaction mixture is then stirred and refluxed for several hours, followed by neutralization with acetic acid, decolorization with activated carbon, and crystallization to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-mercaptobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed:
Disulfides: Formed from the oxidation of the mercapto group.
Amines: Resulting from the reduction of nitro groups.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Amino-4-mercaptobenzoic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-amino-4-mercaptobenzoic acid hydrochloride involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, leading to modifications in their activity. These interactions can affect cellular pathways and biological processes, making the compound valuable for studying biochemical mechanisms .
Comparaison Avec Des Composés Similaires
4-Amino-3-mercaptobenzoic acid: Similar structure but lacks the hydrochloride component.
3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a mercapto group.
4-Amino-3-fluorophenylboronic acid hydrochloride: Contains a fluorine atom and boronic acid group.
Uniqueness: 3-Amino-4-mercaptobenzoic acid hydrochloride is unique due to its combination of amino, mercapto, and carboxylic acid groups, which provide it with versatile reactivity and a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
4274-39-9 |
|---|---|
Formule moléculaire |
C7H8ClNO2S |
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
3-amino-4-sulfanylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2S.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,11H,8H2,(H,9,10);1H |
Clé InChI |
OPBCHNIMYJXCGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)N)S.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)
![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)





